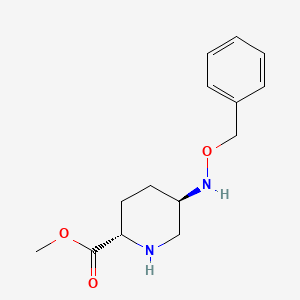
methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has been studied extensively for its potential use as a ligand in positron emission tomography (PET) imaging of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes such as pain perception, addiction, and neuroprotection. methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has been shown to have high affinity for the sigma-1 receptor, making it a promising candidate for PET imaging.
Mécanisme D'action
The exact mechanism of action of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate is not fully understood, but it is believed to bind to the sigma-1 receptor and modulate its activity. This modulation can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate can alter the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate has also been studied for its potential use in treating opioid addiction, as it can modulate the activity of the mu-opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate is a relatively new compound, and more research is needed to fully understand its pharmacological properties.
Orientations Futures
There are several future directions for research on methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate. One area of interest is its potential use in PET imaging of the sigma-1 receptor in various disease states. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate involves the reaction of piperidine-2-carboxylic acid with phenylmethoxyamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting intermediate is then treated with methyl chloroformate to yield methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate. This method has been optimized to produce high yields of methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate with excellent purity.
Propriétés
IUPAC Name |
methyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-14(17)13-8-7-12(9-15-13)16-19-10-11-5-3-2-4-6-11/h2-6,12-13,15-16H,7-10H2,1H3/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOAQASBSYHDJY-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CN1)NOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

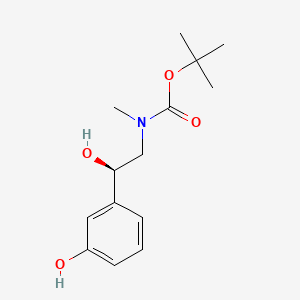
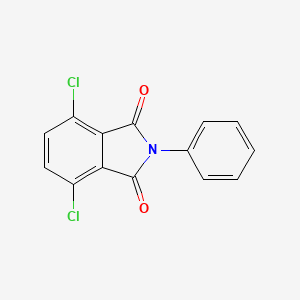
![21-Di[methylenebis(oxy)] 5α-Dihydrocortisol](/img/no-structure.png)
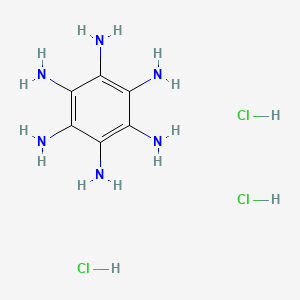
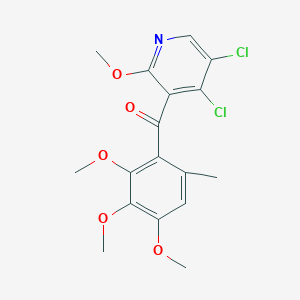
![[Methyl-d3]metanicotine](/img/structure/B1144807.png)
